Rhod-5N (potassium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

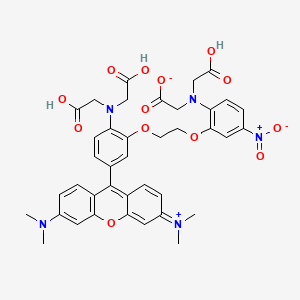

Rhod-5N (potassium salt) is a low-affinity, cell-impermeant fluorescent calcium (Ca²⁺) indicator designed for quantifying elevated Ca²⁺ concentrations in subcellular compartments. Its structure combines a rhodamine-derived fluorophore and a BAPTA-based Ca²⁺-chelating moiety, enabling ratiometric or intensity-based Ca²⁺ detection without spectral shifts upon binding . Rhod-5N exhibits a dissociation constant (Kd) of ~320 µM, making it ideal for measuring Ca²⁺ in the range of 10 µM to 1 mM, such as in the endoplasmic reticulum (ER) or sealed t-tubules of muscle cells . Unlike high-affinity probes, Rhod-5N remains responsive in high-Ca²⁺ environments where saturation would limit dynamic range . Its potassium salt form requires mechanical loading (e.g., microinjection, skinned fiber techniques) for intracellular use, ensuring compartment-specific localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhod-5N is synthesized through a series of chemical reactions involving the parent compound Rhod-2The detailed synthetic route is proprietary and often involves multiple steps of organic synthesis, purification, and characterization .

Industrial Production Methods: Industrial production of Rhod-5N involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of high-quality reagents, solvents, and catalysts, followed by rigorous purification techniques such as chromatography and crystallization. The final product is then formulated into a stable, dry powder for distribution .

Chemical Reactions Analysis

Types of Reactions: Rhod-5N primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Calcium ions (Ca²⁺): Rhod-5N binds to calcium ions in a buffered solution, resulting in a significant increase in fluorescence.

Buffer solutions: Commonly used buffers include HEPES and Hank’s Balanced Salt Solution (HHBS) to maintain physiological pH and ionic strength.

Major Products Formed: The primary product of the reaction between Rhod-5N and calcium ions is the fluorescent Rhod-5N-calcium complex, which is used for detecting and measuring calcium concentrations in various biological samples .

Scientific Research Applications

Calcium Measurement in Biological Systems

Rhod-5N is primarily used to measure intracellular calcium levels, which are critical for numerous physiological processes. It has been employed in:

- Fluorescence Microscopy : Researchers utilize Rhod-5N in fluorescence microscopy to visualize and quantify Ca2+ dynamics within cells and tissues. Its high sensitivity allows for real-time monitoring of calcium fluctuations during cellular activities such as muscle contraction and neurotransmitter release .

- Flow Cytometry : This technique allows for the analysis of calcium levels in large populations of cells rapidly. Rhod-5N's ability to provide a strong fluorescent signal upon Ca2+ binding enhances the detection capabilities in flow cytometry assays .

Intravital Imaging Studies

Recent advancements have integrated Rhod-5N into intravital imaging techniques. For instance, a study utilized Rhod-5N alongside SNARF-1 to quantify pH and Ca2+ distributions in the bone marrow of live mice. This approach demonstrated the compound's effectiveness in imaging complex biological environments where scattering effects can obscure results .

Microfluidic Applications

Rhod-5N has also been incorporated into microfluidic devices for the sensitive detection of Ca2+ concentrations. In a study, hydrogel particles containing Rhod-5N were developed to measure calcium levels down to 0.50 mM, showcasing its utility in micro-scale analytical applications .

Table 1: Stock Solution Preparation for Rhod-5N

| Amount of Rhod-5N | Volume of Water (mL) for 1 mM | Volume of Water (mL) for 5 mM | Volume of Water (mL) for 10 mM |

|---|---|---|---|

| 0.1 mg | 0.111 | 0.022 | 0.011 |

| 0.5 mg | 0.556 | 0.111 | 0.056 |

| 1 mg | 1.111 | 0.222 | 0.111 |

| 5 mg | 5.556 | 1.111 | 0.556 |

| 10 mg | 11.111 | 2.222 | 1.111 |

This table provides guidance on how to prepare stock solutions at various concentrations, which is essential for experimental protocols involving Rhod-5N.

Table 2: Comparison of Calcium Indicators

| Indicator | Dissociation Constant (Kd) | Sensitivity Range (µM) |

|---|---|---|

| Rhod-5N | ~320 | 10 - 1000 |

| Fluo-5N | ~90 | <10 - >1000 |

| OGB-5N | ~200 | <10 - >1000 |

This comparison highlights the relative performance characteristics of different calcium indicators, emphasizing Rhod-5N's moderate affinity suitable for physiological measurements.

Case Study: Calcium Dynamics in Skeletal Muscle

In a study assessing calcium homeostasis in mouse ventricular myocytes, researchers injected Rhod-5N to track Ca2+ transients during action potentials. The findings indicated that while Rhod-5N provided valuable insights into calcium dynamics, its fluorescence response diminished over time, suggesting limitations related to prolonged measurements .

Case Study: Cadmium Ion Detection

Rhod-5N has also been explored as a fluorescent sensor for cadmium ions (Cd2+). Its photophysical properties were evaluated in MOPS buffer, demonstrating potential applications beyond calcium sensing, particularly in environmental monitoring and toxicology .

Mechanism of Action

Rhod-5N exerts its effects by binding to calcium ions, which induces a conformational change in the molecule, resulting in a significant increase in fluorescence. The binding affinity of Rhod-5N for calcium ions is characterized by a dissociation constant (Kd) of approximately 320 µM. This low affinity makes it suitable for detecting high concentrations of calcium in specific cellular compartments .

Comparison with Similar Compounds

Comparison with Similar Calcium Indicators

Rhod-5N is part of a broader family of Ca²⁺ indicators, each optimized for distinct applications. Below is a detailed comparison with key analogues:

Rhod-2

- Affinity : Higher affinity (Kd ~1 µM), suited for cytoplasmic Ca²⁺ transients (nM–µM range) .

- Permeability : Available as cell-permeant AM ester or impermeant salts.

- Applications : Cytosolic Ca²⁺ imaging in neurons and muscle cells; mitochondrial Ca²⁺ overload studies due to its positive charge-driven mitochondrial accumulation (unlike Rhod-5N) .

- Spectral Properties : Excitation/emission maxima at 552/581 nm, similar to Rhod-5N (551/576 nm) .

Rhod-FF

- Affinity : Lower affinity (Kd ~9–10 µM for Ca²⁺), optimized for very high Ca²⁺ levels (>1 mM) .

- Permeability : Available as potassium salt (impermeant) or AM ester.

- Applications : ER and sarcoplasmic reticulum (SR) Ca²⁺ monitoring; preferred over Rhod-5N in systems with extreme Ca²⁺ fluctuations .

- Spectral Properties : Broader emission spectrum, with excitation/emission at 515/580 nm .

Fluo-4

- Affinity : High affinity (Kd ~345 nM), sensitive to nM–µM Ca²⁺ changes .

- Permeability : Cell-permeant AM ester widely used for live-cell cytosolic Ca²⁺ imaging.

- Applications : Neuronal signaling, cardiac myocyte Ca²⁺ sparks; unsuitable for high-Ca²⁺ compartments due to rapid saturation .

- Spectral Properties : Excitation/emission at 494/506 nm (visible light), distinct from Rhod-5N’s red-shifted spectra .

Fluo-5N

- Affinity : Low affinity (Kd ~90 µM), intermediate between Fluo-4 and Rhod-5N .

- Permeability : AM ester form for ER/SR loading.

- Applications : ER Ca²⁺ depletion studies; less sensitive than Rhod-5N in high-Ca²⁺ systems (e.g., t-tubules) due to lower Kd .

Newport Green (Zn²⁺ Probe)

Limitations and Considerations

- Loading Challenges : Impermeant salts require invasive methods (e.g., microinjection), limiting use in intact cells .

- Interference with Cd²⁺ : Rhod-5N binds Cd²⁺ with higher affinity, necessitating caution in systems with heavy metals .

- Signal-to-Noise: Low intrinsic fluorescence in Ca²⁺-free states demands optimized imaging settings .

Q & A

Basic Research Questions

Q. What are the optimal pH and concentration conditions for Rhod-5N (potassium salt) in detecting Ca²⁺ or Cd²⁺?

Rhod-5N's fluorescence response is highly pH-dependent. Evidence shows that pH 7.0 maximizes fluorescence intensity for Cd²⁺ detection, as acidic (pH 4.0) or alkaline (pH 10.0) conditions reduce signal output . For Ca²⁺, the probe’s low affinity (Kd = ~320 µM) makes it suitable for high-concentration compartments (e.g., endoplasmic reticulum) . Optimal working concentration is 2 µM for Cd²⁺ detection to balance signal-to-background ratios . For Ca²⁺, adjust concentrations based on compartmental Ca²⁺ levels (10 µM–1 mM) .

Q. How should Rhod-5N (potassium salt) be loaded into cells given its non-permeant nature?

As a non-cell-permeant potassium salt, Rhod-5N requires invasive loading methods such as microinjection, electroporation, or transient membrane disruption (e.g., scratch-loading) . Post-loading, validate intracellular retention via fluorescence microscopy, ensuring minimal leakage from compartments like t-tubules .

Q. What experimental controls are essential when using Rhod-5N to avoid artifacts?

Include:

- Ion specificity controls : Test for cross-reactivity with other divalent cations (e.g., Cd²⁺, Mg²⁺) by adding chelators (EGTA) or competitive ions .

- Background fluorescence : Measure signal in the absence of Ca²⁺/Cd²⁺ to account for autofluorescence .

- Buffer validation : Use pH-calibrated phosphate buffers to stabilize probe performance .

Advanced Research Questions

Q. How can researchers resolve contradictory fluorescence data when using Rhod-5N in intracellular compartments?

Low fluorescence signals may arise from probe leakage (e.g., in partially sealed t-tubules) or suboptimal loading . To confirm probe retention:

- Introduce Cd²⁺ (1 mM) post-loading; a fluorescence surge confirms successful Rhod-5N entrapment .

- Compare time-lapse fluorescence stability; persistent signals indicate effective compartmentalization .

- Use alternative indicators (e.g., Fluo-4) for cross-validation in parallel experiments .

Q. What strategies improve Rhod-5N’s specificity for Ca²⁺ in systems with competing ions like Cd²⁺ or Zn²⁺?

- Selective chelation : Add TPEN (Zn²⁺ chelator) or tricaine (Cd²⁺ chelator) to isolate Ca²⁺-dependent signals .

- Dual-wavelength ratiometry : Leverage Rhod-5N’s Ca²⁺-induced fluorescence enhancement (no spectral shift) to distinguish from ion-insensitive background .

- Competitive binding assays : Pre-saturate the system with non-fluorescent Ca²⁺ analogs (e.g., Sr²⁺) to quantify probe specificity .

Q. How can Rhod-5N be used for quantitative Ca²⁺ measurements in high-concentration environments?

Apply the Hill equation to model fluorescence intensity (F) relative to Ca²⁺ concentration ([Ca²⁺]):

Where Fmax/min are determined in Ca²⁺-saturated/Ca²⁺-free conditions, and n is the cooperativity coefficient . Calibrate using in vitro Ca²⁺ standards (0–1 mM) under matched pH and ionic strength .

Q. What are the limitations of Rhod-5N in long-term Ca²⁺ monitoring, and how can they be mitigated?

Limitations include photobleaching, compartmental leakage, and signal saturation at high Ca²⁺ levels (>1 mM). Mitigation strategies:

- Low-intensity illumination : Reduce laser power to minimize photobleaching .

- Combined probes : Use Rhod-5N with high-affinity indicators (e.g., Fura-2) to cover dynamic Ca²⁺ ranges .

- Leakage correction : Normalize signals using a non-fluorescent tracer (e.g., dextran-conjugated probes) .

Q. Methodological Considerations

- Probe validation : Always confirm Rhod-5N’s loading efficiency and retention using control experiments (e.g., Cd²⁺ challenge) .

- Data interpretation : Account for Rhod-5N’s low affinity; fluorescence changes may not linearly correlate with Ca²⁺ in low-concentration regimes (<10 µM) .

- Cross-reactivity : Pre-test for interference from endogenous ions (e.g., Mg²⁺ in buffers) using ion-selective electrodes .

Properties

Molecular Formula |

C39H39N5O13 |

|---|---|

Molecular Weight |

785.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxymethyl)-4-nitroanilino]acetate |

InChI |

InChI=1S/C39H39N5O13/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52) |

InChI Key |

PVSMMTANYSSLPW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)O)CC(=O)O)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)O)CC(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.